molecular formula C21H23N3O4 B11303723 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11303723
M. Wt: 381.4 g/mol
InChI Key: AEJLWQRYUFYCAZ-UHFFFAOYSA-N
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Description

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For instance, the reaction between 4-ethoxybenzohydrazide and an appropriate carboxylic acid derivative under dehydrating conditions can yield the 1,2,4-oxadiazole ring.

    Attachment of the phenoxyacetamide moiety: This step involves the reaction of the 1,2,4-oxadiazole intermediate with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the combination of the 1,2,4-oxadiazole ring and the phenoxyacetamide moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O4/c1-4-26-17-11-7-16(8-12-17)20-23-21(24-28-20)22-19(25)13-27-18-9-5-15(6-10-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25)

InChI Key

AEJLWQRYUFYCAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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